molecular formula C19H22ClN3O3S B235566 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide

Numéro de catalogue B235566
Poids moléculaire: 407.9 g/mol
Clé InChI: BFMHBZJNHUBUGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK) and has shown potential as a treatment for various autoimmune diseases and cancers.

Mécanisme D'action

TAK-659 selectively inhibits N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide by binding to its active site. This compound is involved in the downstream signaling pathway of the B-cell receptor, which plays a crucial role in B-cell activation and proliferation. Inhibition of this compound by TAK-659 results in the suppression of B-cell receptor signaling, leading to the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the proliferation of B-cells and induce apoptosis in B-cell lymphoma cells. TAK-659 has also been shown to reduce the production of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments. It is a selective inhibitor of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide, making it a useful tool for studying the role of this compound in various diseases. TAK-659 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations, including its potential for off-target effects and the need for further optimization to improve its potency and selectivity.

Orientations Futures

There are several future directions for the study of TAK-659. One area of research is the development of TAK-659 as a treatment for autoimmune diseases and cancers. Clinical trials are currently ongoing to evaluate the safety and efficacy of TAK-659 in patients with these diseases. Another area of research is the optimization of TAK-659 to improve its potency and selectivity. This could involve the development of new analogs or the optimization of the current synthesis method. Finally, the study of the downstream signaling pathways of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide could provide new insights into the role of this compound in various diseases and lead to the development of new therapeutic targets.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylbenzenesulfonyl chloride to form 4-chloro-3-nitrobenzenesulfonic acid. The resulting product is then reacted with 4-acetylpiperazine to form N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-nitrobenzenesulfonamide. Finally, the nitro group is reduced to an amino group, resulting in the formation of TAK-659.

Applications De Recherche Scientifique

TAK-659 has shown potential as a treatment for various autoimmune diseases and cancers. It has been studied for its ability to inhibit N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide, a crucial enzyme involved in B-cell receptor signaling. This compound plays a critical role in the development and activation of B-cells, which are involved in various autoimmune diseases and cancers. TAK-659 has been shown to inhibit B-cell activation and proliferation, making it a promising therapeutic target for these diseases.

Propriétés

Formule moléculaire

C19H22ClN3O3S

Poids moléculaire

407.9 g/mol

Nom IUPAC

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H22ClN3O3S/c1-14-6-8-16(9-7-14)27(25,26)21-18-5-3-4-17(20)19(18)23-12-10-22(11-13-23)15(2)24/h3-9,21H,10-13H2,1-2H3

Clé InChI

BFMHBZJNHUBUGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.